molecular formula C4H9BO2 B1264972 Dimethyl vinylboronate

Dimethyl vinylboronate

Cat. No.: B1264972
M. Wt: 99.93 g/mol
InChI Key: MHTUGAFHHNZMNV-UHFFFAOYSA-N
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Description

Dimethyl vinylboronate (CH₂=CH-B(OCH₃)₂) is a vinylboronate ester characterized by two methoxy groups attached to the boron atom. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and radical-mediated transformations. Its synthesis often employs transition-metal-free methods such as the boron-Wittig reaction, which utilizes geminal bis(boronates) to access trisubstituted or 1,1-disubstituted vinyl boronates in high yields . This method is advantageous for large-scale operations due to its reliance on readily available starting materials and avoidance of precious metals. This compound’s reactivity is influenced by the electron-donating methoxy groups, which modulate the boron atom’s electrophilicity, making it suitable for applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

ethenyl(dimethoxy)borane

InChI

InChI=1S/C4H9BO2/c1-4-5(6-2)7-3/h4H,1H2,2-3H3

InChI Key

MHTUGAFHHNZMNV-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Vinylboronate Esters

Reactivity in Cross-Coupling and Functionalization

  • Palladium-catalyzed methylation (e.g., with iodomethane) proceeds efficiently for dimethyl vinylboronate, yielding methylated products with broad substrate scope .
  • Heck-Mizoroki coupling of hindered vinylboronates (e.g., Bpin derivatives) demonstrates steric effects: electron-deficient aryl iodides accelerate oxidative addition, enabling stereoselective synthesis of complex alkenes .
  • Radical 1,2-carboamination with N-chloroamides works effectively for Bpin-substituted vinylboronates but shows lower yields with bulkier substituents (e.g., isopropyl) .

Stability and Steric Effects

  • Mesityl (Mes) vs. Tip groups : Brominated vinylboronates with Mes groups exhibit low chromatographic stability, while Tip-substituted analogs are more robust .
  • Dimethyl groups provide intermediate stability, balancing steric bulk and electronic effects. They are less prone to protodeboronation compared to less stabilized derivatives (e.g., primary alkyl boronates) .

Stereochemical Outcomes

  • Co-catalyzed hydroboration of terminal alkynes yields Z-vinylboronates via a mechanism involving alkynylboronate insertion into Co-H bonds, distinct from Pd/Rh pathways .
  • Cu-NHC systems favor α-selectivity in hydroboration, driven by ligand electronic effects, whereas this compound’s stereochemistry is determined during synthesis (e.g., boron-Wittig) .

Key Research Findings

  • Transition-metal-free synthesis of this compound is scalable and cost-effective, unlike Rh-/Pd-dependent methods for Bpin derivatives .
  • Steric bulk in substituents (e.g., Tip) enhances stability but complicates catalysis, whereas methoxy groups offer a balance of reactivity and ease of handling .
  • Electronic effects of boron substituents critically influence reactivity: electron-donating groups (e.g., OCH₃) slow electrophilic additions but improve radical stability .

Q & A

Q. What are the standard methods for synthesizing dimethyl vinylboronate with high regioselectivity?

this compound can be synthesized via Cu-catalyzed hydroboration of terminal alkynes using bis(pinacolato)diboron [B₂(pin)₂] and chiral N-heterocyclic carbene (NHC) ligands. This method achieves α- or β-selectivity depending on the ligand structure: α-selectivity is favored with N-aryl-substituted imidazolinium salts, while β-selectivity is achieved using N-adamantyl ligands. Reactions proceed at low temperatures (-50 to -15°C) with methanol as an additive, yielding up to 98% regioselectivity .

Q. How can researchers achieve Z-selectivity in vinylboronate synthesis?

Z-Selectivity is attained using bis(imino)pyridine cobalt catalysts. The mechanism involves alkynylboronate ester insertion into a Co–H bond, bypassing metal vinylidene intermediates common in precious-metal systems. Deuterium labeling studies confirm the pathway, with ligand substituents (e.g., imine groups) dictating stereochemical outcomes. Yields exceed 90% with HBPin as the boron source .

Q. What analytical techniques confirm stereochemistry and purity in vinylboronate derivatives?

Key methods include:

  • NMR spectroscopy : To assess regioselectivity and monitor reaction progress.
  • Gas chromatography (GC) : Quantifies yields using internal standards (e.g., n-C₁₄H₃₀) .
  • X-ray crystallography : Resolves absolute stereochemistry in enantiomerically enriched products .

Advanced Research Questions

Explain the mechanism of amidyl radical-induced 1,2-migration in three-component carboamination.
This reaction involves N-chloroamides as amidyl radical precursors, generated via homolytic cleavage under mild conditions. The radical adds to a vinylboronate complex, inducing 1,2-migration of an alkyl/aryl group. The resultant secondary radical undergoes cross-coupling with aryl bromides. Critical factors include solvent choice (MeCN enhances radical stability) and avoiding light to suppress side reactions. Yields range from 48–70% for secondary alkyl derivatives but drop to 18% with bulky isopropyllithium .

Q. How do tertiary alkyl radicals affect efficiency in nickel-catalyzed cross-coupling with vinylboronates?

Tertiary alkyl radicals exhibit poor reactivity with nickel, favoring addition to vinylboronates instead of direct cross-coupling. The resulting secondary radicals couple efficiently with aryl bromides. This strategy enables three-component dicarbofunctionalization, yielding 1,2-difunctionalized alkenes. Secondary alkyl derivatives are less efficient due to competing pathways .

Q. What strategies address low yields in 1,2-carboamination with bulky substrates?

Bulky substrates (e.g., isopropyllithium-derived vinylboronates) hinder migration due to steric constraints. Optimizing the electrophile (e.g., aryl lithium reagents) and solvent (THF over Et₂O) improves yields. Catalytic amounts of Lewis acids (e.g., BPh₃) can stabilize transition states .

Q. How does solvent polarity influence radical stability in vinylboronate functionalization?

Polar solvents like MeCN stabilize amidyl radicals, enhancing migration efficiency. Nonpolar solvents (Et₂O) favor radical generation but may reduce selectivity. For cobalt-catalyzed Z-selective hydroboration, ethereal solvents are optimal .

Q. What challenges arise in enantioselective Diels-Alder reactions with vinylboronates?

Achieving high enantiomeric ratios (e.g., 97.5:2.5) requires chiral α-hydroxyacids (e.g., (S)-mandelic acid) to activate dibutyl vinylboronate via dioxaborolane intermediates. Catalytic quantities (30 mol%) yield lower enantioselectivity than stoichiometric conditions (93% yield, 1 equiv. acid) .

Methodological Considerations

Q. How are reaction conditions optimized for three-component olefin difunctionalization?

Key parameters:

  • Temperature : 0°C to room temperature for vinylboronate complex formation.
  • Catalyst loading : 5–7.5 mol% NHC-Cu for hydroboration .
  • Electrophile compatibility : Aryl bromides with electron-withdrawing groups enhance cross-coupling rates .

Q. What computational tools elucidate vinylboronate reaction pathways?

Density functional theory (DFT) studies model transition states in amidyl radical migrations and Diels-Alder reactions. For example, dioxaborolane intermediates in DA reactions are stabilized by hydrogen bonding with α-hydroxyacids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl vinylboronate
Reactant of Route 2
Dimethyl vinylboronate

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